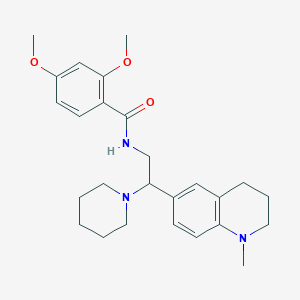

![molecular formula C24H21F3N2O3 B2963434 8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one CAS No. 728031-51-4](/img/structure/B2963434.png)

8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

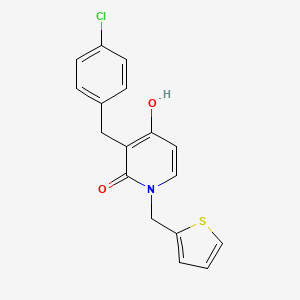

The compound “8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains an allyl group, a trifluoromethyl group, a phenyl group, a piperazino group, and a chromen-2-one group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The trifluoromethyl group is a carbon bonded to three fluorine atoms . The phenyl group is a ring of six carbon atoms, and the piperazino group is a type of diamine .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the allyl group, the trifluoromethyl group, and the amide bond . For example, the allyl group is known to participate in reactions like allylic oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the groups present in it. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Anti-proliferative Properties : A study by Parveen et al. (2017) explored the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, demonstrating their anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. The compounds showed enhanced anti-proliferative activities, suggesting the potential of such structures in developing anticancer agents.

Microwave-Assisted Synthesis : Schmidt and Riemer (2015) detailed a microwave-promoted tandem Claisen rearrangement/Wittig olefination process to synthesize 8-allylated or prenylated coumarins, including 2H-chromen-2-ones Schmidt & Riemer, 2015. This method underscores the compound's versatility in chemical synthesis, offering a pathway to diverse chromene derivatives.

DNA Binding and Anticancer Activity : Research by Ahagh et al. (2019) on benzochromene derivatives demonstrated DNA binding capabilities and induced apoptosis in colorectal cancer cell lines. The study highlights the chromene derivative's potential in cancer therapy, particularly for colon cancer treatment.

Chemical Synthesis and Material Science

Novel Synthesis Routes for Heterocycles : Badrey and Gomha (2012) explored the synthesis of novel triazines and triazepines from chromeno-pyrimidine precursors, showcasing potential anti-tumor agents Badrey & Gomha, 2012. These findings indicate the compound's utility in developing new chemotherapeutic families.

High-Performance Thermosets : Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, leading to thermosets with excellent thermomechanical properties Agag & Takeichi, 2003. The research underscores the compound's application in material science, particularly in creating materials with high thermal stability and mechanical strength.

properties

IUPAC Name |

8-prop-2-enyl-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O3/c1-2-5-16-6-3-7-17-14-20(23(31)32-21(16)17)22(30)29-12-10-28(11-13-29)19-9-4-8-18(15-19)24(25,26)27/h2-4,6-9,14-15H,1,5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBADBDVQGMRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Prop-2-enyl-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)

![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2963358.png)

![7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2963359.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2963360.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2963362.png)

![(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2963365.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)

![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)

![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)